molecular formula C10H9Cl2N3O2S B1343953 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide CAS No. 2347-47-9

2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide

Cat. No. B1343953
CAS RN: 2347-47-9
M. Wt: 306.17 g/mol
InChI Key: ODSUZZOFDSXGGP-UHFFFAOYSA-N
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Description

2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide is a chemical compound with the CAS Number: 2347-47-9 . It has a molecular weight of 306.17 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC name of the compound is 2,3-dichloro-N,N-dimethyl-6-quinoxalinesulfonamide . The InChI code for the compound is 1S/C10H9Cl2N3O2S/c1-15(2)18(16,17)6-3-4-7-8(5-6)14-10(12)9(11)13-7/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 140-141 degrees Celsius . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Rozentsveig et al. (2013) developed a one-pot synthesis method for creating heterocyclic compounds, including sulfonamides like 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide. This method offers an efficient route to synthesize these compounds, which are valuable in medicinal and organic chemistry (Rozentsveig et al., 2013).

  • Chemical Properties and Synthesis : The research by Litvinenko et al. (1994) details the synthesis and chemical properties of N-(3-chloro-2-quinoxalyl)arylsulfonamides, which relates to the broader class of compounds including 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide. They also explored the possibility of nucleophilic substitution of halogen in these compounds (Litvinenko et al., 1994).

  • Environmental Analysis : Catelani et al. (2016) proposed an eco-friendly method for analyzing sulfonamides, including sulfaquinoxaline, in water samples. This research is vital for understanding the environmental impact of these compounds and ensuring water safety (Catelani et al., 2016).

  • Pharmacological Activity : Olayiwola et al. (2007) synthesized various quinoxalinone derivatives, including sulfonamides, and investigated their neuropharmacological effects. These findings are significant in the field of medicinal chemistry, particularly in understanding the neurological impacts of these compounds (Olayiwola et al., 2007).

  • Drug Development and Clinical Trials : Fisherman et al. (1993) discussed the development of Chloroquinoxaline sulfonamide (CQS), a sulfanilamide antitumor agent, for clinical trials. This highlights the potential therapeutic applications of compounds related to 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide in cancer treatment (Fisherman et al., 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2S/c1-15(2)18(16,17)6-3-4-7-8(5-6)14-10(12)9(11)13-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSUZZOFDSXGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946147
Record name 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide

CAS RN

2347-47-9
Record name 6-Quinoxalinesulfonamide, 2,3-dichloro-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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